N-Acetylneuraminyl-(2-6)-galactose

Catalog No.
S605980
CAS No.
35259-23-5
M.F
C17H29NO14
M. Wt
471.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylneuraminyl-(2-6)-galactose

CAS Number

35259-23-5

Product Name

N-Acetylneuraminyl-(2-6)-galactose

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C17H29NO14

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1

InChI Key

NLTUGNYYOIVQSD-XRLCZLRQSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O

Synonyms

alpha-Neu5Ac-(2-6)-Gal, N-acetylneuraminyl-(2-6)-galactose

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

N-Acetylneuraminyl-(2-6)-galactose (Neu5Ac(2-6)Gal), also known as alpha-N-acetylneuraminyl-(2→6)-D-galactose, is a disaccharide composed of two sugar units: N-acetylneuraminic acid (sialic acid) and galactose. It is a widely distributed sugar moiety found on the surface of various glycoproteins and glycolipids in mammals []. Research into Neu5Ac(2-6)Gal primarily focuses on its:

Role in Cell-Cell Interactions:

Neu5Ac(2-6)Gal plays a crucial role in cell-cell interactions, particularly in immune recognition and signaling. Studies have shown that it functions as a ligand (binding molecule) for selectins, a family of adhesion molecules expressed on the surface of immune cells. This interaction mediates various immunological processes, including:

  • Leukocyte adhesion and migration: Neu5Ac(2-6)Gal on endothelial cells (lining of blood vessels) facilitates the adhesion and migration of leukocytes (white blood cells) to sites of inflammation [].
  • T-cell activation: The presence of Neu5Ac(2-6)Gal on antigen-presenting cells can modulate T-cell activation and influence immune response [].

Potential Biomarker in Cancer:

Altered expression of Neu5Ac(2-6)Gal has been observed in various cancers, including breast, lung, and colorectal cancer []. Research suggests that decreased levels of Neu5Ac(2-6)Gal might be associated with tumor growth, invasion, and metastasis. This has led to exploring Neu5Ac(2-6)Gal as a potential biomarker for cancer diagnosis and prognosis [].

Other Areas of Investigation:

Neu5Ac(2-6)Gal is also being investigated for its potential involvement in other biological processes, such as:

  • Neurodevelopment: Studies suggest that Neu5Ac(2-6)Gal plays a role in neuronal development and function [].
  • Viral infections: Certain viruses, like influenza, may utilize Neu5Ac(2-6)Gal for attachment to host cells [].

N-Acetylneuraminyl-(2-6)-galactose is a complex carbohydrate, specifically a sialylated glycan consisting of N-acetylneuraminic acid linked to galactose via a 2-6 glycosidic bond. This compound plays a significant role in various biological processes, particularly in cell recognition and signaling. Sialic acids, such as N-acetylneuraminic acid, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids, influencing cellular interactions and immune responses.

Neu5Ac(α2-6)Gal functions through various mechanisms depending on the cellular context:

  • Cell-cell recognition: This disaccharide can act as a recognition tag on cell surfaces, allowing cells to interact with each other or with the extracellular matrix [].
  • Cell adhesion: It can mediate cell adhesion by interacting with specific receptors on other cells.
  • Immune regulation: Neu5Ac(α2-6)Gal can mask underlying glycan structures recognized by the immune system, helping cells evade immune attack [].

Future Research

Research on Neu5Ac(α2-6)Gal continues to explore its diverse roles in health and disease.

  • Studies are investigating its potential involvement in cancer progression, metastasis, and immune response to pathogens [].
  • Developing methods for manipulating the expression or function of this disaccharide could lead to novel therapeutic strategies.
, including:

  • Oxidation: The sialic acid moiety can undergo oxidation, affecting its biological activity and stability.
  • Hydrolysis: This reaction can break down the glycosidic bond, leading to the release of N-acetylneuraminic acid and galactose.
  • Enzymatic Reactions: Various enzymes, such as sialyltransferases, can catalyze the transfer of N-acetylneuraminic acid to other acceptor molecules, further modifying its structure and function .

N-Acetylneuraminyl-(2-6)-galactose exhibits significant biological activity, particularly in:

  • Cellular Interaction: It is involved in cell-cell recognition processes, influencing immune responses and pathogen interactions. For instance, it can serve as a receptor for certain viruses, including influenza .
  • Anti-inflammatory Effects: The presence of sialic acids can modulate inflammatory responses by affecting leukocyte adhesion and migration.
  • Neuroprotective Roles: Sialic acids are critical in brain development and function, contributing to neuroprotection and synaptic plasticity.

The synthesis of N-Acetylneuraminyl-(2-6)-galactose can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing sialyltransferases that catalyze the transfer of N-acetylneuraminic acid to galactose. This method allows for high specificity and yields.
  • Chemical Synthesis: Involves multi-step synthetic pathways that may include protecting group strategies to selectively form the desired glycosidic bonds.
  • Chemoenzymatic Approaches: Combining chemical methods with enzymatic reactions for more efficient synthesis .

N-Acetylneuraminyl-(2-6)-galactose has several applications in various fields:

  • Biomedical Research: Used in studies investigating cell signaling pathways and pathogen-host interactions.
  • Vaccine Development: Its role as a receptor for viruses makes it a target for vaccine design against infections like influenza.
  • Diagnostics: Employed in assays for detecting specific pathogens or monitoring immune responses.

Interaction studies involving N-Acetylneuraminyl-(2-6)-galactose have revealed its importance in:

  • Viral Binding: Research has shown that viruses like influenza utilize this glycan for attachment to host cells, highlighting its role in viral pathogenesis .
  • Protein Interactions: It interacts with various proteins involved in immune responses, influencing their activity and stability.

N-Acetylneuraminyl-(2-6)-galactose shares structural similarities with other sialylated compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-Acetylneuraminyl-(2-3)-galactoseSialylated DisaccharideDifferent linkage (2-3) affects receptor specificity.
SialyllactoseSialylated LactosideContains lactose instead of galactose; used in infant nutrition.
Neu5Acα2,3GalSialic Acid-GalactoseExhibits different biological activities due to 2-3 linkage .

The primary uniqueness of N-Acetylneuraminyl-(2-6)-galactose lies in its specific 2-6 linkage which influences its interaction with various receptors and its role in biological processes compared to other similar compounds.

N-Acetylneuraminyl-(2-6)-galactose (molecular formula: $$ \text{C}{17}\text{H}{29}\text{NO}_{14} $$, molecular weight: 471.4 g/mol) is a disaccharide consisting of N-acetylneuraminic acid (sialic acid) linked via an α2,6-glycosidic bond to galactose. Its systematic IUPAC name is (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. Common synonyms include:

  • 6′-Sialylgalactose
  • Neu5Acα2-6Gal
  • α-Neu5Ac-(2→6)-D-Gal.

Structurally, the α2,6 linkage distinguishes it from α2,3- or α2,8-sialylated variants, conferring unique binding properties to lectins and receptors.

Historical Context in Glycobiology

The discovery of sialic acids traces back to Gunnar Blix, who isolated a crystalline compound from bovine submaxillary mucin in 1936, later termed "sialic acid". Key milestones include:

  • 1941: Ernst Klenk identified neuraminic acid in gangliosides, linking sialic acids to neural tissues.
  • 1952: Blix’s team demonstrated sialic acid’s presence in diverse glycoconjugates, including mucins and serum glycoproteins.
  • 1980s–2000s: Advances in enzymatic synthesis, such as using Photobacterium damsela sialyltransferases, enabled large-scale production of α2,6-sialylated compounds.
  • 2004: ST6Gal.I, the enzyme responsible for α2,6-sialylation, was shown to be upregulated in hepatocellular carcinoma (HCC), linking it to cancer biology.

Significance in Glycoconjugate Research

N-Acetylneuraminyl-(2-6)-galactose modulates key biological processes:

Immune Regulation

  • Siglec receptors: Binds to sialic acid-binding immunoglobulin-type lectins (Siglecs), regulating leukocyte activation and inflammation.
  • Pathogen recognition: Acts as a receptor for viruses (e.g., AAV1/6) and bacteria, facilitating host-cell entry.

Cancer Biology

  • Hepatocellular carcinoma: ST6Gal.I overexpression increases α2,6-sialylation on glycoproteins like β1-integrins, enhancing tumor cell adhesion and metastasis.
  • Biomarker potential: Elevated levels correlate with poor prognosis in colorectal and breast cancers.

Neurological Disorders

  • Prion diseases: Prion protein (PrPSc) exhibits α2,6-sialylated N-glycans, influencing aggregation and neurotoxicity.

Therapeutic Applications

  • Drug targeting: Liver-specific delivery systems exploit α2,6-sialylated glycans binding to asialoglycoprotein receptors.

Comparison of α2,6 and α2,3 Sialic Acid Linkages

Featureα2,6-Linkageα2,3-Linkage
Enzymatic synthesisST6Gal.I, ST6GalNACST3Gal-I to ST3Gal-VI
Structural roleStabilizes glycoprotein tertiary structureMediates cell-cell interactions
Pathogen bindingAAV1/6, Streptococcus pneumoniaeInfluenza A, Helicobacter pylori
Disease associationHepatocellular carcinomaMetastatic cancers
Tissue distributionLiver, salivary glandsRespiratory epithelium, gut mucosa

Functional implications:

  • α2,6 linkages preferentially bind Siglec-2 (CD22), modulating B-cell signaling.
  • α2,3 linkages interact with selectins, promoting leukocyte rolling and extravasation.

Molecular Formula and Weight

N-Acetylneuraminyl-(2-6)-galactose possesses the molecular formula C17H29NO14 with a molecular weight of 471.4 g/mol [1] [5]. The compound exhibits a monoisotopic mass of 471.158805 Da, as determined through high-resolution mass spectrometry analysis [1] [3]. The Chemical Abstracts Service registry number for this compound is 35259-23-5, facilitating its identification in chemical databases .

PropertyValue
Molecular FormulaC17H29NO14
Molecular Weight (g/mol)471.4
Monoisotopic Mass (Da)471.158805
CAS Registry Number35259-23-5
PubChem CID53262334
ChemSpider ID26332740
IUPAC Name6-O-{(6R)-5-Acetamido-3,5-dideoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-β-L-threo-hex-2-ulopyranonosyl}-D-galactopyranose

The complete IUPAC nomenclature designates the compound as 6-O-{(6R)-5-Acetamido-3,5-dideoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-β-L-threo-hex-2-ulopyranonosyl}-D-galactopyranose, reflecting its complex stereochemical arrangement [1] [5]. Alternative nomenclature includes alpha-D-N-acetylneuraminyl-(2→6)-D-galactose and 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2→6)-D-galactose [4] [5].

Structural Characteristics and Stereochemistry

The stereochemical complexity of N-Acetylneuraminyl-(2-6)-galactose encompasses 10 of 11 defined stereocenters, creating a highly specific three-dimensional arrangement [1] [3]. The sialic acid component adopts the alpha-anomeric configuration, which represents the biologically relevant form found in natural glycoconjugates [8] [10]. The glycosidic linkage connecting the sialic acid to galactose occurs through an alpha-(2→6) ketosidic bond, distinguishing it from the alpha-(2→3) linkage found in related compounds [17] [18].

PropertyValue
Defined Stereocenters10 of 11
Anomeric Configurationα-anomer (sialic acid)
Glycosidic Linkageα(2→6)
Linkage TypeKetosidic
Chair Conformation (Sialic Acid)²C₅ chair
Chair Conformation (Galactose)⁴C₁ chair
Preferred Dihedral Anglesφ: exo-anomeric; ψ: variable
Rotameric Statesgt, gg, tg rotamers possible

The sialic acid moiety exists in a ²C₅ chair conformation with an equatorially oriented glycerol side chain at the C6 position [8] [23]. The galactose unit maintains the standard ⁴C₁ chair conformation typical of hexopyranoses [12] [14]. The alpha-(2→6) linkage creates a unique spatial arrangement that influences the compound's biological activity and molecular recognition properties [10] [11].

Conformational Analysis and 3D Structure

Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that N-Acetylneuraminyl-(2-6)-galactose exhibits distinct conformational preferences compared to its alpha-(2→3) linked counterpart [9] [11]. The glycosidic dihedral angles phi and psi demonstrate specific rotameric populations, with the phi angle preferentially adopting exo-anomeric conformations [11] [12]. The psi angle shows greater flexibility, allowing for dynamic conformational interconversion between different rotameric states [9] [10].

Computational studies using density functional theory calculations have identified three primary rotameric states designated as gt (gauche-trans), gg (gauche-gauche), and tg (trans-gauche) conformations [12] [21]. These conformational states correspond to different orientations of the omega dihedral angle around the C5-C6 bond of the galactose residue [12] [22]. The alpha-(2→6) linkage geometry creates less steric hindrance compared to alpha-(2→3) linkages, resulting in increased conformational flexibility [10] [11].

Temperature-dependent nuclear magnetic resonance studies have demonstrated that conformational populations remain relatively stable across physiological temperature ranges [9] [25]. The glycerol side chain of the sialic acid component exhibits restricted rotation due to intramolecular hydrogen bonding networks [9] [21]. X-ray crystallographic analysis of related sialic acid derivatives has confirmed the preferred chair conformations and glycosidic bond geometries predicted by computational methods [22] [23].

Physical and Chemical Properties

N-Acetylneuraminyl-(2-6)-galactose demonstrates high water solubility due to its multiple hydroxyl groups and carboxylate functionality [29]. The compound exists as a white to off-white crystalline solid at room temperature with hygroscopic properties [15] [29]. The specific optical rotation has been measured at approximately -32° (c=1, H₂O), indicating strong dextrorotatory behavior [29] [32].

The compound exhibits stability under neutral aqueous conditions but undergoes hydrolysis under acidic conditions, particularly at pH values below 4.0 [26] [27]. Enzymatic hydrolysis occurs through the action of specific sialidases, with alpha-2,6-sialidases showing high specificity for this linkage type [25] [27]. The thermal stability extends to approximately 100°C in aqueous solution, beyond which decomposition becomes significant [24] [29].

Chemical reactivity includes susceptibility to periodate oxidation, which selectively cleaves vicinal diol groups [18] [26]. The carboxylate group of the sialic acid component exhibits a pKa value of approximately 2.4, remaining ionized under physiological conditions [29] [32]. The acetamido group demonstrates resistance to mild hydrolytic conditions but can be cleaved under strong acidic or basic conditions [22] [29].

Comparison with Other Sialylated Glycoconjugates

N-Acetylneuraminyl-(2-6)-galactose differs significantly from other sialylated compounds in both structural and functional aspects [17]. The alpha-(2→3) linked isomer, N-Acetylneuraminyl-(2-3)-galactose, shares the same molecular formula but exhibits distinct conformational preferences and biological activities [18]. The alpha-(2→6) linkage creates a more extended conformation compared to the more compact alpha-(2→3) arrangement [10] [17].

CompoundLinkage TypeMolecular FormulaBiological Role
N-Acetylneuraminyl-(2-6)-galactoseα(2→6)C17H29NO14Cell adhesion, immune recognition
N-Acetylneuraminyl-(2-3)-galactoseα(2→3)C17H29NO14Pathogen binding, inflammation
6-Sialyllactoseα(2→6)C23H39NO19Prebiotic, brain development
3-Sialyllactoseα(2→3)C23H39NO19Antimicrobial, gut health
Sialyl Lewis Xα(2→3)C26H45NO20Leukocyte rolling, selectin binding
GM3 gangliosideα(2→3)C50H93N2O25Neural development, membrane stability

Comparison with 6-sialyllactose reveals structural similarities, as both compounds contain alpha-(2→6) linked sialic acid [17] [20]. However, 6-sialyllactose contains an additional glucose residue, creating a trisaccharide structure with enhanced biological complexity [20] [33]. The extended oligosaccharide structure of 6-sialyllactose provides additional binding sites for lectin interactions and demonstrates different metabolic stability [17] [33].

Sialyl Lewis X represents a more complex tetrasaccharide containing alpha-(2→3) linked sialic acid combined with fucose modifications [17] [28]. This structural arrangement creates specific selectin binding capabilities absent in the simpler N-Acetylneuraminyl-(2-6)-galactose structure [28] [31]. GM3 ganglioside incorporates the N-Acetylneuraminyl-(2-3)-galactose motif within a larger glycosphingolipid framework, demonstrating the versatility of sialylated disaccharide units in complex biological structures [11] [20].

The alpha-(2→6) linkage specificity of N-Acetylneuraminyl-(2-6)-galactose confers resistance to certain bacterial sialidases that preferentially cleave alpha-(2→3) linkages [25] [27]. This selectivity has important implications for host-pathogen interactions and the stability of sialylated structures in biological environments [27] [31]. Enzymatic analysis using linkage-specific sialidases has become a standard method for distinguishing between alpha-(2→3) and alpha-(2→6) sialylated compounds [26] [27].

XLogP3

-5.9

Wikipedia

6-O-{3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}hexose

Dates

Last modified: 04-14-2024

Explore Compound Types